![molecular formula C12H14BrN3O2S B598385 N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1199773-15-3](/img/structure/B598385.png)
N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
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Description
“N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1199773-15-3. Its molecular weight is 344.23 . The compound is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of “N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is represented by the linear formula C12H14BrN3O2S . The InChI code for this compound is 1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” include a molecular weight of 344.23 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved information.Scientific Research Applications
Pharmaceutical Development
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide: is utilized in the pharmaceutical industry as a precursor for the synthesis of various biologically active compounds. Its bromopyrazole moiety is a key fragment in the development of new drugs due to its potential inhibitory activity against certain enzymes . This makes it valuable for creating targeted therapies for diseases where enzyme inhibition can lead to therapeutic benefits.
Organic Synthesis
This compound serves as a starting material for the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of organic compounds with a wide range of applications, including as ligands in coordination chemistry and as building blocks in the construction of complex molecular architectures.
Inhibitor Design
The bromopyrazole group within 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is known to act as an inhibitor of liver alcohol dehydrogenase . Research in this area could lead to the development of new treatments for conditions related to alcohol metabolism.
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTCWRPMQTVZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682100 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide | |
CAS RN |
1199773-15-3 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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